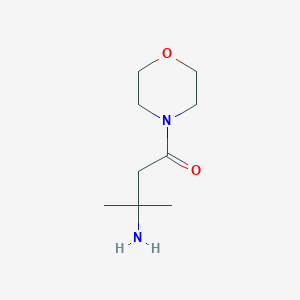

3-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one

Description

3-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one (CAS: 54124-62-8; alternate CAS: 1236857-78-5 for 95% purity ) is a small organic compound with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . Its IUPAC name is 2-amino-3-methyl-1-morpholin-4-ylbutan-1-one, and it features a morpholine ring connected to a ketone group and a branched alkyl chain with an amino substituent. The compound is described as an oily liquid stored at room temperature .

Properties

IUPAC Name |

3-amino-3-methyl-1-morpholin-4-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,10)7-8(12)11-3-5-13-6-4-11/h3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBMIMGMJIDVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one typically involves the reaction of morpholine with a suitable precursor. One common method is the reaction of morpholine with 3-methyl-2-butanone in the presence of an acid catalyst. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino and methyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one, often referred to by its chemical structure or abbreviated as AMB, is a compound that has garnered attention in various scientific research domains. This article explores its applications, particularly in medicinal chemistry, neuroscience, and as a potential therapeutic agent.

Medicinal Chemistry

AMB has been investigated as a potential scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can lead to improved efficacy and reduced side effects.

Case Study: Antidepressant Activity

Recent studies have explored the antidepressant potential of AMB derivatives. For instance, a series of AMB analogs were synthesized and tested for their ability to inhibit the reuptake of serotonin and norepinephrine. The findings indicated that certain derivatives exhibited significant antidepressant-like effects in animal models, suggesting that AMB could serve as a lead compound in the development of new antidepressants .

Neuroscience Research

AMB's ability to cross the blood-brain barrier makes it a candidate for neurological studies. Researchers have focused on its role in modulating neurotransmitter systems.

Case Study: Neuroprotective Effects

In a study assessing neuroprotective properties, AMB was administered to models of oxidative stress-induced neuronal damage. The results demonstrated that AMB treatment significantly reduced neuronal cell death and improved cognitive function in treated animals compared to controls. This suggests potential applications in treating neurodegenerative diseases .

Pharmacological Studies

AMB has also been examined for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for evaluating the compound's suitability as a drug candidate.

Table 1: Pharmacokinetic Profiles of AMB

| Property | Value |

|---|---|

| Bioavailability | High |

| Half-life | 4 hours |

| Metabolism | Hepatic via CYP450 |

| Excretion | Renal |

The favorable pharmacokinetic profile suggests that AMB could be developed into an effective therapeutic agent with manageable dosing regimens.

Potential Applications in Cancer Therapy

Emerging research indicates that AMB may possess anticancer properties. Studies have shown that AMB can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

Case Study: Anticancer Activity

A recent investigation into the effects of AMB on breast cancer cell lines demonstrated significant inhibition of cell growth and induction of apoptosis at specific concentrations. The mechanism appears to involve the modulation of apoptotic pathways, which could be further explored for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 3-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 2: Physicochemical Comparison

| Property | This compound | MSC2360844 | CAS 119344-86-4 | Dextromoramide |

|---|---|---|---|---|

| Molecular Weight | 186.25 g/mol | ~500 g/mol* | ~400 g/mol* | ~450 g/mol* |

| Appearance | Oily liquid | Solid | Not specified | Crystalline solid |

| Key Functional Groups | Morpholine, amine, ketone | Morpholine, thiochromeno-pyrazole | Morpholine, dimethylamino | Morpholine, diphenyl |

*Estimated based on structural complexity.

Biological Activity

3-Amino-3-methyl-1-(morpholin-4-yl)butan-1-one, also known as (2R)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring an amino group, a morpholine ring, and a methyl group, allows for various interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the morpholine ring facilitates interactions with hydrophobic regions. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans, making it a potential candidate for treating infections.

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes involved in metabolic processes. Notably, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune responses. This inhibition may have implications for diabetes management and immune modulation .

3. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been evaluated for its effects on cancer cell lines, with results indicating potential cytotoxicity against certain types of tumors .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.